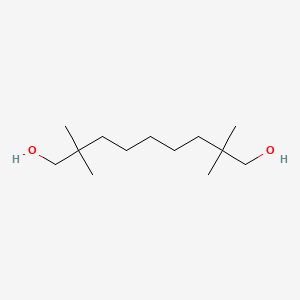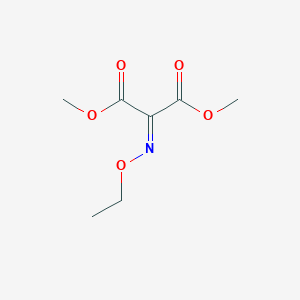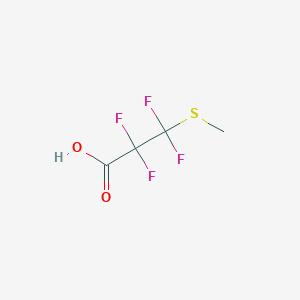
2,2,8,8-Tetramethyl-1,9-nonanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,8,8-Tetramethyl-1,9-nonanediol is a chemical compound with the molecular formula C13H28O2. It is also known as 2,2,8,8-tetramethylnonane-1,9-diol. This compound is characterized by its two hydroxyl groups (-OH) attached to a nonane backbone, with four methyl groups (-CH3) at the 2 and 8 positions. It has a molecular weight of 216.36 g/mol and a boiling point of 304°C at 760 mmHg .
Méthodes De Préparation
2,2,8,8-Tetramethyl-1,9-nonanediol can be synthesized through various methods. One common synthetic route involves the reaction of 1,9-nonanediol with bromine in toluene to produce 1,9-dibromononane. This intermediate can then be further reacted with reagents such as Dess-Martin periodinane in dichloromethane to yield 1,9-nonanedial . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
2,2,8,8-Tetramethyl-1,9-nonanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like Dess-Martin periodinane.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can be substituted with halogens or other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common reagents and conditions used in these reactions include dichloromethane as a solvent, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include 1,9-nonanedial, 1,9-dibromononane, and various substituted derivatives .
Applications De Recherche Scientifique
2,2,8,8-Tetramethyl-1,9-nonanediol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving diols.
Medicine: It may serve as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of plasticizers, lubricants, and surfactants.
Mécanisme D'action
The mechanism of action of 2,2,8,8-Tetramethyl-1,9-nonanediol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. The compound may also interact with cell membranes, altering their fluidity and permeability .
Comparaison Avec Des Composés Similaires
2,2,8,8-Tetramethyl-1,9-nonanediol can be compared with other similar compounds such as:
1,9-Nonanediol: Lacks the four methyl groups, resulting in different physical and chemical properties.
2,2,8,8-Tetramethyl-1,9-decanediol: Has an additional carbon in the backbone, affecting its reactivity and applications.
1,9-Decanediol: Similar structure but with a longer carbon chain, leading to different boiling points and solubility
These comparisons highlight the uniqueness of this compound in terms of its specific structure and resulting properties.
Propriétés
Numéro CAS |
85018-58-2 |
|---|---|
Formule moléculaire |
C13H28O2 |
Poids moléculaire |
216.36 g/mol |
Nom IUPAC |
2,2,8,8-tetramethylnonane-1,9-diol |
InChI |
InChI=1S/C13H28O2/c1-12(2,10-14)8-6-5-7-9-13(3,4)11-15/h14-15H,5-11H2,1-4H3 |
Clé InChI |
GMBAVFXBHYYKLG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCCCCC(C)(C)CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![8-Azaspiro[5.7]tridecane](/img/structure/B8651993.png)




